molecular formula C21H24BrN5O2 B15380560 tert-Butyl 4-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)piperazine-1-carboxylate

tert-Butyl 4-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)piperazine-1-carboxylate

カタログ番号: B15380560
分子量: 458.4 g/mol
InChIキー: COOMWEJBUOSOFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound tert-Butyl 4-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)piperazine-1-carboxylate (hereafter referred to as the "target compound") is a piperazine derivative featuring a tert-butyl carbamate group and a 3-bromo-substituted pyrazolo[1,5-a]pyrimidine core linked via a phenyl ring. This structure is characteristic of bioactive molecules designed for medicinal chemistry applications, particularly in kinase inhibition or antimicrobial agents . The bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine likely enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization.

特性

IUPAC Name

tert-butyl 4-[4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5O2/c1-21(2,3)29-20(28)26-10-8-25(9-11-26)17-6-4-15(5-7-17)16-12-23-19-18(22)13-24-27(19)14-16/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOMWEJBUOSOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)Br)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares structural motifs with several piperazine-based heterocycles. Key comparisons include:

Pyrazolo[1,5-a]pyrimidine Derivatives
  • tert-Butyl (S)-4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)-2-methylpiperazine-1-carboxylate (14f) :
    • Differs in the substitution pattern on the pyrazolo[1,5-a]pyrimidine (3,4-dimethoxyphenyl at position 7 vs. bromine at position 3).
    • Designed for cystic fibrosis transmembrane conductance regulator (CFTR) modulation, highlighting the role of substituents in targeting specific proteins .
Pyrimidine and Pyridine Derivatives
  • 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid (14): Contains a pyrimidine-4-carboxylic acid group instead of pyrazolo[1,5-a]pyrimidine. Acts as a retinol-binding protein 4 (RBP4) antagonist, synthesized via palladium-catalyzed amination .
  • tert-Butyl 4-(5-bromo-4-methylpyridin-2-yl)piperazine-1-carboxylate :
    • Features a brominated pyridine ring, emphasizing halogenation’s role in improving binding affinity or pharmacokinetics .
Tetracyclic Heterocycles

Physicochemical Properties

Property Target Compound 14f (CFTR Modulator) 14 (RBP4 Antagonist)
Molecular Formula C22H25BrN6O2 (estimated) C24H30N6O5 C14H13F3N4O2
Molecular Weight (g/mol) ~485.38 482.54 326.27
Solubility Low (lipophilic core) Optimized via 3,4-dimethoxy Moderate (carboxylic acid)
LogP ~3.5 (predicted) ~2.8 ~1.2

Key Differentiators

Heterocycle Core : Pyrazolo[1,5-a]pyrimidine offers a planar, electron-deficient system compared to pyridine or pyrimidine derivatives, influencing target selectivity.

Piperazine Linker : The tert-butyl carbamate group improves metabolic stability relative to unprotected piperazines .

Q & A

Q. What are the established synthetic routes for synthesizing tert-butyl 4-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)piperazine-1-carboxylate, and what reaction conditions optimize purity?

Methodological Answer: The synthesis typically involves coupling a brominated pyrazolopyrimidine intermediate with a tert-butyl piperazine carboxylate precursor. Key steps include:

  • Boc protection : Reacting piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the Boc group .
  • Buchwald-Hartwig coupling : Using palladium catalysts to couple the brominated heterocycle with the phenylpiperazine moiety. Optimize temperature (80–110°C) and ligand selection (e.g., XPhos) to minimize dehalogenation .
  • Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H^1H), piperazine protons (δ 3.2–3.6 ppm), and bromopyrazolopyrimidine aromatic signals. 19F^{19}F-NMR (if fluorinated analogs are present) and 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragments (e.g., loss of Boc group, m/z ~100–200).
  • X-ray Crystallography : Single-crystal analysis (e.g., MoKα radiation, 293 K) confirms bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding in piperazine-pyrimidine systems) .

Q. How does the bromine atom at the pyrazolopyrimidine 3-position influence reactivity and binding studies?

Methodological Answer: The C-Br bond serves as a site for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies. Use Pd(PPh3_3)4_4 and K2_2CO3_3 in dioxane/water (3:1) at 80°C .
  • Nucleophilic substitution : Replace Br with amines or thiols under basic conditions (e.g., DIPEA in DMF). Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
  • Biochemical assays : The bromine’s electronegativity enhances halogen bonding in protein-ligand interactions (e.g., kinase inhibition assays) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct accelerated degradation studies (40–60°C for 1–4 weeks) and analyze via HPLC. The Boc group is stable below 100°C but hydrolyzes under acidic conditions (e.g., TFA in DCM) .
  • Light sensitivity : Store in amber vials at –20°C. UV-Vis spectroscopy (200–400 nm) detects photodegradation products.
  • Moisture sensitivity : Use Karl Fischer titration to ensure <0.1% water content. Lyophilize hygroscopic batches .

Q. How are common synthetic impurities identified and quantified during scale-up?

Methodological Answer:

  • Byproduct identification : LC-MS/MS detects dehalogenated products (loss of Br, m/z –79) or Boc-deprotected intermediates. Compare retention times against spiked standards .
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities >0.1% .
  • Crystallographic purity : Single-crystal XRD identifies lattice inclusions (e.g., solvent molecules) that may affect bioavailability .

Advanced Research Questions

Q. How can conflicting NMR and computational data (e.g., chemical shift predictions) be resolved for this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate 1H^1H-NMR shifts using gauge-independent atomic orbital (GIAO) methods. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
  • Variable-temperature NMR : Probe dynamic processes (e.g., piperazine ring inversion) by acquiring spectra from 25°C to –40°C .
  • Cross-validation : Compare with X-ray-derived torsion angles to validate computational models .

Q. What experimental strategies optimize coupling reactions involving the bromopyrazolopyrimidine moiety while minimizing debromination?

Methodological Answer:

  • Catalyst screening : Test Pd0^0 (e.g., Pd2_2(dba)3_3) vs. PdII^II (e.g., Pd(OAc)2_2) with bulky phosphine ligands (SPhos, RuPhos) to suppress β-hydride elimination .
  • Solvent/base optimization : Use toluene/EtOH mixtures with Cs2_2CO3_3 instead of polar aprotic solvents (DMF, DMSO) to reduce halide displacement .
  • In situ monitoring : ReactIR tracks bromide release (ν(Br–C) ~550 cm1^{-1}) to halt reactions before side-product formation .

Q. How can researchers design SAR studies to evaluate the piperazine-carboxylate scaffold’s role in bioactivity?

Methodological Answer:

  • Scaffold modifications : Synthesize analogs with:
    • Alternative carbamates (e.g., benzyl, methyl) via reductive amination .
    • Piperazine ring expansion (e.g., homopiperazine) or substitution (e.g., N-methylation) .
  • Biological assays : Test kinase inhibition (IC50_{50}) and logP (HPLC-measured) to correlate lipophilicity with cell permeability .
  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase). Validate with SPR binding kinetics .

Q. What advanced techniques resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with heptane/ethanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and temperature (25°C) .
  • VCD spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra to assign absolute configurations .
  • NOESY experiments : Detect through-space correlations (e.g., between tert-butyl and piperazine protons) to confirm relative stereochemistry .

Q. How are computational methods integrated into reaction design for novel derivatives?

Methodological Answer:

  • Reaction pathway prediction : Use artificial force-induced reaction (AFIR) methods to identify low-energy intermediates and transition states .
  • Machine learning (ML) : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal conditions for new substrates.
  • High-throughput screening (HTS) : Combine robotic synthesis with DFT-predicted reactivity descriptors (e.g., Fukui indices) to prioritize targets .

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